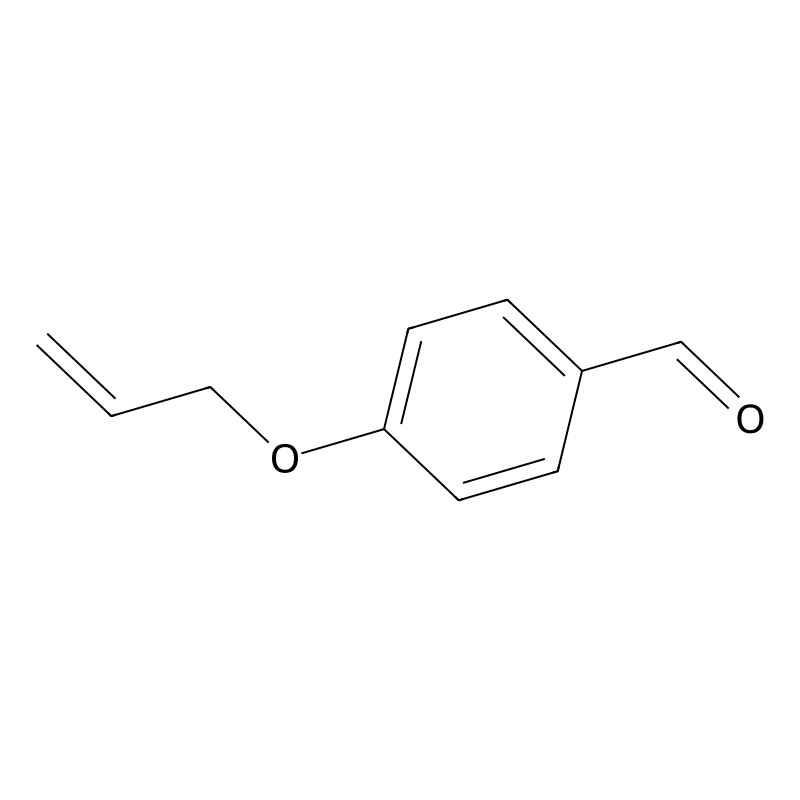

4-Allyloxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Allyloxy)benzaldehyde is an organic compound not readily available commercially. Due to this, scientific research involving this molecule often includes its synthesis as a preliminary step. Different methods have been described in literature for its preparation, with some variations depending on the desired scale and reaction efficiency [].

Applications in Organic Synthesis:

The primary application of 4-(Allyloxy)benzaldehyde lies in its use as an intermediate for the synthesis of more complex organic molecules. The presence of the reactive aldehyde group (C=O) and the allyl ether group (C-O-C=C-C) makes it a versatile building block for various organic transformations.

For instance, researchers have utilized 4-(Allyloxy)benzaldehyde in the synthesis of chalcones, a class of natural products with diverse biological activities []. The aldehyde group undergoes aldol condensation with a ketone, followed by further manipulation to yield the desired chalcone structure.

Another application involves the conversion of the allyl ether group into other functionalities. Through catalytic processes, the allyl group can be transformed into a variety of structures, such as alkenes, alcohols, or amines, enabling the synthesis of even more complex molecules [].

Pharmaceutical Research:

Scientific research has explored 4-(Allyloxy)benzaldehyde as a potential starting material for the development of new pharmaceuticals. Its structural features offer possibilities for modification and incorporation into drug candidates []. However, specific details regarding its activity or mechanisms are limited, and further research is needed to determine its potential as a therapeutic agent.

4-Allyloxybenzaldehyde is an organic compound characterized by the presence of an allyloxy group attached to a benzaldehyde moiety. Its molecular formula is C10H10O2, and it has a molecular weight of approximately 162.19 g/mol. The compound appears as a light yellow liquid and is notable for its aromatic properties, which are derived from the benzaldehyde structure. Its chemical structure includes a benzene ring substituted with an allyloxy group at the para position relative to the aldehyde functional group.

- Allylation: The compound can undergo reactions with electrophiles, allowing for further substitution or addition reactions at the allyloxy or aldehyde positions.

- Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives.

- Oxidation: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols depending on the reagents used.

Research indicates that 4-Allyloxybenzaldehyde exhibits significant biological activity, particularly as an antioxidant. Studies have shown that it possesses radical scavenging activity, which is beneficial in combating oxidative stress in biological systems. The compound's structure allows it to interact with free radicals effectively, making it a candidate for further pharmacological investigations.

The synthesis of 4-Allyloxybenzaldehyde typically involves the following steps:

- Starting Materials: The reaction begins with 4-hydroxybenzaldehyde and allyl bromide.

- Reaction Conditions: Sodium metal is used as a reducing agent in ethanol, where the mixture is refluxed for approximately 24 hours.

- Product Isolation: Upon completion, the reaction mixture is cooled, and the organic product is extracted using dichloromethane after neutralizing with sodium hydroxide.

The yield of this synthesis method can reach up to 89% under optimal conditions .

4-Allyloxybenzaldehyde finds applications in various fields:

- Pharmaceuticals: Due to its antioxidant properties, it may be explored for use in drug formulations aimed at reducing oxidative stress.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including polymers and other functional materials.

- Flavor and Fragrance Industry: The compound's aromatic characteristics make it suitable for use in perfumes and flavoring agents.

Interaction studies involving 4-Allyloxybenzaldehyde have focused on its ability to form complexes with various metal ions and its reactivity with different biological targets. These studies are essential for understanding how this compound might behave in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 4-Allyloxybenzaldehyde, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzaldehyde | C7H6O | Simple aromatic aldehyde without substituents |

| Vanillin | C8H8O3 | Contains a methoxy group; known for flavoring |

| 4-Hydroxybenzaldehyde | C8H8O2 | Hydroxyl group enhances reactivity |

| 3-Allyl-4-(allyloxy)benzaldehyde | C13H14O2 | Contains additional allyl substitution |

4-Allyloxybenzaldehyde is unique due to its specific substitution pattern that influences its chemical reactivity and biological activity compared to these similar compounds. Its distinct properties make it a valuable subject for further research in both synthetic chemistry and pharmacology.

XLogP3

GHS Hazard Statements

H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant